1-Nitropropene 1-Nitropropene
Brand Name: Vulcanchem
CAS No.: 3156-70-5
VCID: VC3879402
InChI: InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3
SMILES: CC=C[N+](=O)[O-]
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol

1-Nitropropene

CAS No.: 3156-70-5

Cat. No.: VC3879402

Molecular Formula: C3H5NO2

Molecular Weight: 87.08 g/mol

* For research use only. Not for human or veterinary use.

1-Nitropropene - 3156-70-5

Specification

CAS No. 3156-70-5
Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
IUPAC Name 1-nitroprop-1-ene
Standard InChI InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3
Standard InChI Key RIHXMHKNTLBIPJ-UHFFFAOYSA-N
Isomeric SMILES C/C=C/[N+](=O)[O-]
SMILES CC=C[N+](=O)[O-]
Canonical SMILES CC=C[N+](=O)[O-]

Introduction

Chemical Structure and Electronic Properties

1-Nitropropene (CAS 17082-05-2) is an α,β-unsaturated nitro compound with the structural formula CH₂=CH-CH₂-NO₂. The nitro group confers significant electron-withdrawing effects, polarizing the double bond and enhancing electrophilicity at the β-carbon. Computational analyses using Conceptual Density Functional Theory (CDFT) reveal a charge distribution of +0.25 e at the β-carbon, facilitating nucleophilic attacks . The molecule’s global electrophilicity index (ω = 5.03–5.59 eV) and nucleophilicity index (N = 3.29 eV) highlight its reactivity in polar reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃H₅NO₂
Molecular Weight87.08 g/mol
Density1.12 g/cm³ (estimated)
Boiling Point132–135°C (decomposes)
SolubilityLow in water, high in organics
Electrophilicity Index (ω)5.03–5.59 eV

Synthesis and Production Methods

Dehydrohalogenation of Halo-Nitroalkanes

1-Nitropropene is synthesized via dehydrohalogenation of 2-chloro-1-nitropropane using base catalysts like pyridine or picoline. This method yields 70–82% under mild conditions (25–50°C) . For example, 3,3,3-trichloro-1-nitropropene is produced by eliminating HCl from 1,1,1-trichloro-2-nitropropane in the presence of picoline .

Thermal Decomposition

High-temperature pyrolysis (400°C) of 2-chloro-1-nitroethane in the gas phase generates 1-nitropropene with 30% yield, though side products like nitrous oxides are common .

Elimination Reactions

Dehydration of 2-nitropropan-1-ol using agents like DCHCDI (dichlorocyclohexylcarbodiimide) at 35°C produces 1-nitropropene efficiently . This method avoids competitive isomerization to 2-nitropropane, a common issue in vapor-phase nitration .

Reactivity and Applications in Organic Synthesis

Cycloaddition Reactions

1-Nitropropene participates in [3+2] cycloadditions with nitrones to form nitroisoxazolidines. For instance, reactions with Z-C-(3-pyridyl)-N-methylnitrone yield products with >90% regioselectivity, driven by secondary orbital interactions (SOI) between the nitro group and aromatic rings . These adducts are precursors to nicotinoid pharmaceuticals .

Michael Additions

The electrophilic β-carbon reacts with nucleophiles (e.g., amines, thiols) in Michael additions. Halogenated derivatives like 3,3,3-trichloro-1-nitropropene exhibit enhanced regioselectivity due to steric and electronic effects .

Industrial Applications

  • Pharmaceuticals: Serves as a building block for antitumor agents and antibacterials .

  • Materials Science: Acts as a solvent in polymer synthesis and a chain-transfer agent in radical polymerization .

Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral)H301Use PPE; avoid ingestion
Skin SensitizationH317Wear gloves; ensure ventilation
Respiratory SensitizationH334Use fume hoods

Recent Research Advancements

Computational Studies

Molecular Electron Density Theory (MEDT) analyses reveal that 1-nitropropene’s reactions proceed via a two-stage, one-step mechanism. For example, [3+2] cycloadditions with nitrones involve pseudoradical center formation at the β-carbon, followed by bond coupling .

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